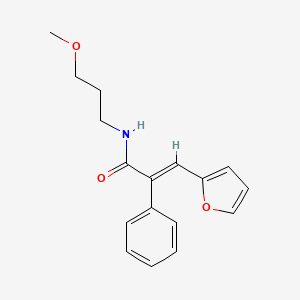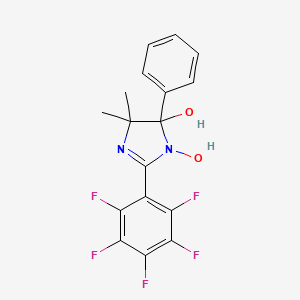![molecular formula C18H13BrN4O2S B5469017 (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE](/img/structure/B5469017.png)
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a complex organic molecule that features a brominated benzodioxole moiety linked to a triazinoindole structure via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-1,3-benzodioxole.
Synthesis of the Triazinoindole Core: The triazinoindole core is synthesized through a cyclization reaction involving appropriate precursors such as 5-methyl-1H-indole-3-carboxylic acid and hydrazine derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the brominated benzodioxole with the triazinoindole core via a sulfide linkage. This is achieved by reacting the brominated benzodioxole with a thiol derivative of the triazinoindole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide linkage in the compound can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The brominated benzodioxole moiety can be reduced to the corresponding benzodioxole using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, and bases such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodioxole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfide linkage and brominated benzodioxole moiety could play key roles in binding to these targets, while the triazinoindole core may influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) ETHER: Similar structure but with an ether linkage instead of a sulfide.
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) AMINE: Similar structure but with an amine linkage instead of a sulfide.
Uniqueness
The uniqueness of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE lies in its specific combination of functional groups and linkages. The presence of both a brominated benzodioxole and a triazinoindole core, connected via a sulfide bridge, imparts unique chemical and biological properties that may not be observed in similar compounds with different linkages.
Properties
IUPAC Name |
3-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2S/c1-23-13-5-3-2-4-11(13)16-17(23)20-18(22-21-16)26-8-10-6-14-15(7-12(10)19)25-9-24-14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSODIZLMZBTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC5=C(C=C4Br)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide](/img/structure/B5468936.png)
![N-benzyl-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5468938.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5468949.png)


![N-(1H-imidazol-2-ylmethyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5468971.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-[(3-phenylpropyl)amino]-3-pyrrolidinol](/img/structure/B5468977.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B5468980.png)
![[3-(2-phenylethyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5468985.png)

![[2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate](/img/structure/B5469003.png)
![2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5469011.png)
![2,5-dimethyl-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5469025.png)
![N-allyl-N'-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5469039.png)
